molecular formula C23H22N2O5S B423315 2-METHOXY-5-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE

2-METHOXY-5-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE

Cat. No.: B423315
M. Wt: 438.5g/mol
InChI Key: SSVZJASXTFZHDH-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-5-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE is a complex organic compound with the molecular formula C23H22N2O5S. This compound is known for its unique chemical structure, which includes methoxy, sulfonyl, and carbohydrazonoyl groups. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE involves multiple steps. One common method includes the reaction of 2-methoxy-5-nitrobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted benzoates and sulfonyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-METHOXY-5-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-METHOXY-5-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The sulfonyl and carbohydrazonoyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit certain enzymatic pathways, making it valuable in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-5-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxy and sulfonyl groups provide distinct sites for chemical modification, making it a versatile compound in various research applications .

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5g/mol

IUPAC Name

[2-methoxy-5-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C23H22N2O5S/c1-16-4-9-19(10-5-16)23(26)30-22-14-18(8-13-21(22)29-3)15-24-25-31(27,28)20-11-6-17(2)7-12-20/h4-15,25H,1-3H3/b24-15+

InChI Key

SSVZJASXTFZHDH-BUVRLJJBSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)C)OC

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)C)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)C)OC

Origin of Product

United States

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